(3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
(3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone: is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.33 g/mol . This compound is characterized by the presence of a dimethylphenyl group and a methylpiperazinyl group attached to a methanone core . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone typically involves the reaction of 3,5-dimethylbenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone is used as an intermediate in the synthesis of various organic compounds .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets . It is often employed in the design of enzyme inhibitors and receptor modulators .
Medicine: It is investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . It is also utilized in the formulation of certain polymers and coatings .
Mechanism of Action
The mechanism of action of (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors . The compound binds to these targets, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and target being studied .
Comparison with Similar Compounds
- (3,5-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone
- 3-((4-Methylpiperazin-1-yl)methyl)-5-nitro-1H-indole
Comparison: (3,5-Dimethylphenyl)(4-methylpiperazin-1-yl)methanone is unique due to the presence of both dimethylphenyl and methylpiperazinyl groups, which confer distinct chemical and biological properties . Compared to (3,5-Dimethoxyphenyl)(4-methylpiperazin-1-yl)methanone, the dimethyl groups in the phenyl ring of the former provide different steric and electronic effects . Similarly, 3-((4-Methylpiperazin-1-yl)methyl)-5-nitro-1H-indole has a different core structure, leading to variations in its reactivity and biological activity .
Properties
Molecular Formula |
C14H20N2O |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(3,5-dimethylphenyl)-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H20N2O/c1-11-8-12(2)10-13(9-11)14(17)16-6-4-15(3)5-7-16/h8-10H,4-7H2,1-3H3 |
InChI Key |
COWFNBFSVSSGLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C)C |
Origin of Product |
United States |
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